N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
CAS No.: 2140305-23-1
Cat. No.: VC2899019
Molecular Formula: C14H24N4
Molecular Weight: 248.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2140305-23-1 |
|---|---|
| Molecular Formula | C14H24N4 |
| Molecular Weight | 248.37 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C14H24N4/c1-17-9-13(8-16-17)11-18(10-12-2-3-12)14-4-6-15-7-5-14/h8-9,12,14-15H,2-7,10-11H2,1H3 |
| Standard InChI Key | XFFVDFQTOFOEHU-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CN(CC2CC2)C3CCNCC3 |
| Canonical SMILES | CN1C=C(C=N1)CN(CC2CC2)C3CCNCC3 |
Introduction
Chemical Identification and Basic Properties
N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine is characterized by specific chemical identifiers that establish its unique molecular identity. This section details the fundamental chemical parameters that define this compound.
Chemical Identifiers
The compound is precisely identified through a series of standard chemical classification systems, enabling researchers to reference and study it accurately across different platforms and databases. Table 1 provides a comprehensive overview of these chemical identifiers.
Table 1: Chemical Identifiers of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
| Parameter | Value |
|---|---|
| CAS Number | 2140305-23-1 |
| Molecular Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C14H24N4/c1-17-9-13(8-16-17)11-18(10-12-2-3-12)14-4-6-15-7-5-14/h8-9,12,14-15H,2-7,10-11H2,1H3 |
| Standard InChIKey | XFFVDFQTOFOEHU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CN(CC2CC2)C3CCNCC3 |
| PubChem Compound ID | 131701364 |
The compound is registered with a unique CAS number (2140305-23-1) and can be found in chemical databases like PubChem with a specific compound ID (131701364). These identifiers are crucial for unambiguous reference in scientific literature and research contexts.
Structural Features
The molecular structure of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine integrates several key functional groups that contribute to its chemical behavior and potential applications:
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A central piperidine ring with an amine group at the 4-position
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A cyclopropylmethyl substituent attached to the nitrogen atom of the piperidine-4-amine
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A 1-methyl-1H-pyrazol-4-ylmethyl group also connected to the same nitrogen atom
This arrangement creates a tertiary amine structure at the 4-position of the piperidine ring, with the nitrogen atom bearing both cyclopropylmethyl and pyrazolylmethyl substituents. The 1-methyl-1H-pyrazole moiety introduces aromaticity and potential hydrogen bonding capabilities through its nitrogen atoms, while the cyclopropyl ring provides a unique three-membered ring system with distinctive spatial and electronic properties.
Physical and Chemical Properties
The physical and chemical properties of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine influence its behavior in different environments, affecting its solubility, stability, and potential reactivity.
Physical Properties
While specific experimental data on physical properties is limited in the current literature, certain characteristics can be inferred from the compound's structure and similar molecules:
Table 2: Predicted Physical Properties of N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Likely a solid at room temperature |
| Color | Presumably white to off-white |
| Solubility | Likely soluble in organic solvents such as DMSO, methanol, and ethanol; limited water solubility |
| Melting Point | Not experimentally determined in available literature |
| Boiling Point | Not experimentally determined in available literature |
The compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors, which may influence its solubility profile and potential interactions with biological systems.
Chemical Reactivity
The chemical reactivity of this compound is likely governed by the following structural elements:
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The tertiary amine at the piperidine 4-position can act as a nucleophile and a base
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The pyrazole ring contains nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions
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The cyclopropyl group introduces strain and potential reactivity at this three-membered ring
These features suggest that N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine may undergo reactions typical of tertiary amines, including alkylation, acylation, and oxidation. The pyrazole ring may also participate in electrophilic aromatic substitution reactions, though likely with reduced reactivity compared to more electron-rich heterocycles.
Structural Relationships and Analogous Compounds
Understanding the structural relationships between N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine and similar compounds provides insight into its potential properties and applications.
Related Structural Analogs
Several structurally related compounds share partial structural elements with the target compound:
Table 3: Structural Analogs and Their Relationship to N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine
| Analog | Relationship to Target Compound | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(Cyclopropylmethyl)piperidin-4-amine | Lacks the pyrazole moiety | C₉H₁₈N₂ | 154.25 g/mol |
| Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine | Lacks the piperidine ring | C₈H₁₃N₃ | 151.21 g/mol |
| N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | Direct structural analog with different connectivity | C₈H₁₃N₃ | 151.21 g/mol |
Toxicological Considerations
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The presence of multiple nitrogen atoms and heterocyclic rings suggests potential for biological activity and possible toxicity
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The tertiary amine structure may contribute to basic properties that could affect interaction with biological systems
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As with many research compounds, exposure should be minimized using appropriate laboratory techniques and protective equipment
Without specific toxicological studies, this compound should be treated as potentially hazardous and handled accordingly in research settings.
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